molecular formula C12H8N2OS B1298398 6-phenylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 35970-78-6

6-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B1298398
CAS RN: 35970-78-6
M. Wt: 228.27 g/mol
InChI Key: DOGYRNXYBVJXFA-UHFFFAOYSA-N
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Description

“6-Phenylthieno[2,3-d]pyrimidin-4(3H)-one” is a chemical compound with the empirical formula C12H8N2S2 and a molecular weight of 244.34 . It is a solid substance .


Synthesis Analysis

A number of thieno[2,3-d]pyrimidin-4(3H)-ones, including “6-phenylthieno[2,3-d]pyrimidin-4(3H)-one”, have been designed and synthesized as part of a program to develop new antitubercular agents . The synthesis process involves the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates and their efficient derivatization to give novel compounds with potential as kinase inhibitors .


Molecular Structure Analysis

The SMILES string of “6-phenylthieno[2,3-d]pyrimidin-4(3H)-one” is S=C1C2=C (N=CN1)SC (C3=CC=CC=C3)=C2 .


Chemical Reactions Analysis

The reaction of “6-phenylthieno[2,3-d]pyrimidin-4(3H)-one” with peroxyl and alkoxyl radicals is initiated by the formation of the phenoxyl radicals, which is followed by radical–radical reactions and product hydrolysis responsible for the release of fluorescein .


Physical And Chemical Properties Analysis

“6-Phenylthieno[2,3-d]pyrimidin-4(3H)-one” is a solid substance . It has an empirical formula of C12H8N2S2 and a molecular weight of 244.34 .

Scientific Research Applications

Synthesis of Derivatives

A novel synthetic method for 4-N-substituted 6-bromopyrido[2,3-d]pyrimidines was reported. Starting from 2-aminonicotinonitrile, following by bromination of aromatic ring, condensation, cyclization, and Dimroth rearrangement, a series of 21 new pyrido[2,3-d]pyrimidine derivatives was prepared in high yields .

Microwave Irradiation

The application of microwave irradiation has a beneficial effect for the preparation of desired products, as it is simple and efficient method for improving the yields and reducing the formation of undesirable by-products .

Fungicide

The pyrido[2,3-d]pyrimidine and its derivatives are useful as fungicides .

Antiviral Agent

These compounds have potential as antiviral agents .

Antimicrobial Agent

They also show antimicrobial properties .

Anticancer Agent

Particularly, they are potent and highly selective inhibitors of tyrosine kinase, AK and Cdk4, making them potential anticancer agents .

Synthesis of Functionalized Thieno[2,3-d]pyrimidines

An efficient method for the synthesis of functionalized thieno[2,3-d]pyrimidines and 2-(thieno[2,3-d]pyrimidin-6-yl)pyrido[2,3-d]pyrimidines from 5-acetyl-6-aminopyrimidine-4(3H)-thiones and a series of reagents containing an active chloromethylene fragment has been developed .

Synthesis of Novel Substituted Thieno[2,3-d]pyrimidine-4-carboxylic Acids

An effective method for accessing novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids in 63–71% yields based on Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines has been proposed .

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit significant antimycobacterial activity against mycobacterium tuberculosis

Mode of Action

It’s known that similar thieno[2,3-d]pyrimidin-4(3h)-ones have demonstrated antimycobacterial activity . This suggests that these compounds may interact with key proteins or enzymes in the Mycobacterium tuberculosis, inhibiting their function and leading to bacterial death.

properties

IUPAC Name

6-phenyl-3H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2OS/c15-11-9-6-10(8-4-2-1-3-5-8)16-12(9)14-7-13-11/h1-7H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGYRNXYBVJXFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)N=CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350563
Record name 6-Phenyl-3H-thieno[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35970-78-6
Record name 6-Phenyl-3H-thieno[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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